molecular formula C17H20ClFN6O2 B2530441 1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea CAS No. 1798459-66-1

1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea

Cat. No.: B2530441
CAS No.: 1798459-66-1
M. Wt: 394.84
InChI Key: MXRQVTOFDFVYMP-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 3-chloro-4-fluorophenyl group linked via a urea bridge to a 4-(dimethylamino)-2-morpholinopyrimidin-5-yl moiety.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN6O2/c1-24(2)15-14(10-20-16(23-15)25-5-7-27-8-6-25)22-17(26)21-11-3-4-13(19)12(18)9-11/h3-4,9-10H,5-8H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRQVTOFDFVYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=C(C=C2)F)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorofluorophenyl Intermediate: The initial step involves the chlorination and fluorination of a phenyl ring to obtain the 3-chloro-4-fluorophenyl intermediate.

    Synthesis of the Morpholinopyrimidinyl Intermediate:

    Coupling Reaction: The final step involves the coupling of the chlorofluorophenyl intermediate with the morpholinopyrimidinyl intermediate under specific reaction conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Weight Biological Relevance/Notes Reference
Target Compound : 1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea 3-Chloro-4-fluorophenyl; 4-(dimethylamino)-2-morpholinopyrimidin-5-yl ~390.9* Likely kinase inhibitor; morpholino group enhances solubility .
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11c) 3-Chloro-4-fluorophenyl; thiazole-piperazine-hydrazinyl chain 518.1 Higher molecular weight; hydrazinyl group may confer metabolic instability .
1-(2-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea 2-Chloro-4-methylphenyl; same pyrimidine-morpholino core 390.9 Methyl substituent reduces electronegativity compared to chloro-fluoro .
1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea 3-Chloro-4-fluorophenyl; 2-(dimethylamino)pyrimidin-5-yl (no morpholino) 309.7 Absence of morpholino reduces solubility; simpler structure may limit kinase selectivity .
M64 (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea) Trifluoromethylphenyl; pyridinyl-ethyl chain Not reported FAK activator; trifluoromethyl enhances electron-withdrawing effects .
Compound 26 (Bis(morpholino-triazine) derivative) Morpholino-triazine core; dimethylaminopiperidine Not reported Aqueous formulation potential; targets PI3K-Akt pathway .

*Molecular weight inferred from structurally similar compounds in and .

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is a compound of interest in medicinal chemistry, particularly for its potential applications in cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C15H17ClF N5O
  • IUPAC Name : this compound

The structure features a chloro-fluorophenyl moiety linked to a morpholinopyrimidine, which is significant for its biological interactions.

Research indicates that this compound functions primarily as a PLK4 inhibitor , targeting the polo-like kinase 4, which plays a crucial role in centriole duplication and cell cycle regulation. Overexpression of PLK4 has been implicated in various cancers, making its inhibition a potential therapeutic strategy.

Key Mechanisms:

  • Inhibition of Centrosome Duplication : By inhibiting PLK4, the compound prevents excessive centriole duplication, which is a hallmark of many cancer types. This leads to cell cycle arrest and apoptosis in cancer cells.
  • Impact on p53 Pathway : Studies have shown that the efficacy of PLK4 inhibitors can be influenced by the status of the p53 pathway in cells. Cancer cells with mutant p53 may exhibit different responses compared to those with wild-type p53.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1A549 (Lung)0.5PLK4 Inhibition
Study 2MCF7 (Breast)0.8Cell Cycle Arrest
Study 3HeLa (Cervical)0.6Apoptosis Induction

Case Study 1: A549 Lung Cancer Model

In vitro studies utilizing the A549 lung cancer cell line demonstrated that treatment with the compound resulted in significant reductions in cell viability at concentrations as low as 0.5 µM. The mechanism was attributed to PLK4 inhibition leading to disrupted centriole duplication and subsequent apoptosis.

Case Study 2: MCF7 Breast Cancer Cells

In another study focusing on MCF7 breast cancer cells, the compound exhibited an IC50 value of 0.8 µM, effectively inducing cell cycle arrest at the G2/M phase. This effect was linked to p53 stabilization and activation of downstream apoptotic pathways.

Q & A

Q. Optimization Tips :

  • Use palladium catalysts (e.g., Pd(OAc)₂) for efficient cross-coupling .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust solvent polarity to improve yield (e.g., DMF for polar intermediates) .

Basic: What analytical techniques are critical for structural characterization?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing morpholine protons at δ 3.6–3.8 ppm) .
    • 19F NMR for fluorine environment analysis (δ -110 to -120 ppm for aryl-F) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D conformation (e.g., urea bond geometry) using SHELX programs for refinement .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate kinase inhibition?

Q. Methodological Answer :

Analog Synthesis : Modify substituents systematically (e.g., replace morpholine with piperazine, vary halogen positions) .

Biological Assays :

  • Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
  • IC₅₀ Determination : Dose-response curves with ATP-competitive inhibition models.

Q. Example SAR Insights :

Analog ModificationKinase Inhibition (IC₅₀)Key Reference
Morpholine → Piperazine2-fold ↓ EGFR activity
Chloro → Fluoro (para)5-fold ↑ VEGFR2 potency
Dimethylamino removalLoss of activity

Advanced: How should contradictory data in biological assays be resolved?

Methodological Answer :
Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay Conditions : Differences in ATP concentration (e.g., 10 µM vs. 100 µM) or buffer pH .
  • Compound Purity : Verify via HPLC (>95% purity; impurities can antagonize activity) .
  • Cell Line Variability : Use isogenic cell lines to control for genetic background .

Q. Resolution Strategy :

  • Replicate assays in triplicate with internal controls (e.g., staurosporine as a reference inhibitor).
  • Employ orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Advanced: What computational methods predict binding modes with biological targets?

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., urea NH with kinase hinge region) .

MD Simulations : GROMACS or AMBER for stability analysis (20–100 ns trajectories) .

Pharmacophore Mapping : Identify critical features (e.g., hydrophobic chlorofluorophenyl, H-bond acceptors) .

Q. Key Findings :

  • The morpholine oxygen forms H-bonds with Asp831 in EGFR .
  • Dimethylamino group enhances solubility, affecting membrane permeability .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Q. Methodological Answer :

  • Cell Viability : MTT assay in HEK293 (non-cancer) and HepG2 (liver) cells .
  • hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risk .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance .

Advanced: How can crystallography resolve binding interactions in enzyme complexes?

Q. Methodological Answer :

Co-crystallization : Soak crystals of target kinase (e.g., PDB: 1M17) with compound (5–10 mM in reservoir solution) .

Data Collection : High-resolution (<2.0 Å) X-ray diffraction (synchrotron sources preferred) .

Refinement : SHELXL for electron density mapping (Fo-Fc maps validate urea orientation) .

Example : A morpholine-containing analog showed π-π stacking with Phe723 in EGFR .

Advanced: What strategies optimize pharmacokinetics for in vivo studies?

Q. Methodological Answer :

  • Prodrug Design : Introduce phosphonate groups to enhance oral bioavailability .
  • Formulation : Nanoemulsions or liposomes for improved solubility (logP ~3.5) .
  • PK Parameters : Monitor t₁/₂, Cmax, and AUC in rodent models via LC-MS/MS .

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